ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloro substituent at the 6th position, a propyl group at the 4th position, and an ethyl ester group at the 2nd position of the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-propyl-2H-chromen-2-one.
Esterification: The chromenone derivative is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures (80-100°C) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate: Differing by the presence of a phenyl group instead of a propyl group.
Mthis compound: Differing by the presence of a methyl ester group instead of an ethyl ester group.
Ethyl 2-[(6-chloro-2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetate: Differing by the presence of a methyl group instead of a propyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C16H17ClO5 |
---|---|
Molecular Weight |
324.75 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C16H17ClO5/c1-3-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9-16(19)20-4-2/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
DJXPARCZURELJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC |
Origin of Product |
United States |
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